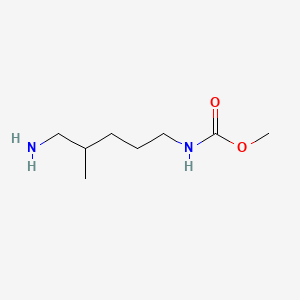

Methyl (5-amino-4-methylpentyl)carbamate

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Stereochemical Configuration

The compound’s IUPAC name is methyl N-[(4S)-5-amino-4-methylpentyl]carbamate . This nomenclature reflects:

- A methyl carbamate group (N-substituted carbamate).

- A 4-methylpentyl backbone with an amino group at position 5.

- The 4S stereochemical designation, indicating the chiral center at the fourth carbon of the pentyl chain.

Alternative naming conventions include methyl (5-amino-4-methylpentyl)carbamate , which omits stereochemical descriptors but retains positional specificity. The (4S) configuration arises from the asymmetric carbon in the pentyl chain, which influences molecular interactions and biological activity in chiral environments.

Molecular Geometry and Conformational Analysis

The carbamate group (-OC(=O)NH-) adopts a planar geometry due to partial double-bond character between the carbonyl carbon and the adjacent oxygen. Computational studies on similar carbamates reveal two key conformational states:

- Cis configuration : The carbonyl oxygen and N-alkyl group lie on the same side of the C-N bond.

- Trans configuration : These groups occupy opposite sides.

For this compound, steric effects from the 4-methylpentyl chain favor the trans conformation, minimizing clashes between the methyl branch and the carbamate oxygen. Density functional theory (DFT) simulations of analogous carbamates predict a rotational energy barrier of ~2–3 kcal/mol for interconversion between conformers.

| Key Geometric Parameters | Value (Å/°) | Source |

|---|---|---|

| C=O bond length | 1.23 ± 0.02 Å | |

| C-N bond length | 1.36 ± 0.03 Å | |

| O-C(=O)-N bond angle | 123 ± 2° |

The amino group at position 5 introduces additional flexibility, enabling hydrogen bonding with solvents or biological targets.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

While direct ¹H NMR data for this compound are limited, analogous carbamates exhibit characteristic signals:

- Methyl carbamate protons : A singlet at δ 3.6–3.8 ppm (COOCH₃).

- Pentyl chain protons :

- Amino protons : Broad resonance at δ 1.5–2.0 ppm (NH₂).

¹³C NMR peaks typically include:

Infrared (IR) Spectroscopy

Key IR absorptions:

- N-H stretch : 3300–3450 cm⁻¹ (amino group).

- C=O stretch : 1680–1720 cm⁻¹ (carbamate carbonyl).

- C-O-C asymmetric stretch : 1250–1300 cm⁻¹.

Mass Spectrometry

The molecular ion peak appears at m/z 174.24 (C₈H₁₈N₂O₂). Fragmentation patterns include:

Crystallographic Data and Solid-State Packing Arrangements

No single-crystal X-ray data exist for this compound. However, studies of related carbamates (e.g., mesurol) reveal:

- Hydrogen-bonded dimers : Carbamate NH groups form intermolecular bonds with carbonyl oxygens of adjacent molecules.

- Layer stacking : Alkyl chains align parallel, stabilized by van der Waals interactions.

For this compound, the 4-methyl branch likely disrupts symmetrical packing, favoring amorphous or polycrystalline states. Predicted unit cell parameters (extrapolated from similar structures):

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| a axis | 10.5 ± 0.3 Å |

| b axis | 12.8 ± 0.3 Å |

| c axis | 7.2 ± 0.2 Å |

Properties

CAS No. |

159389-50-1 |

|---|---|

Molecular Formula |

C8H18N2O2 |

Molecular Weight |

174.244 |

IUPAC Name |

methyl N-(5-amino-4-methylpentyl)carbamate |

InChI |

InChI=1S/C8H18N2O2/c1-7(6-9)4-3-5-10-8(11)12-2/h7H,3-6,9H2,1-2H3,(H,10,11) |

InChI Key |

UMVGUQUHCGLJAA-UHFFFAOYSA-N |

SMILES |

CC(CCCNC(=O)OC)CN |

Synonyms |

Carbamic acid, (5-amino-4-methylpentyl)-, methyl ester (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Group Differences

| Compound Name | Substituents | Key Functional Groups | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| This compound | 5-amino-4-methylpentyl chain | Carbamate, primary amine, methyl | C₈H₁₈N₂O₂ | 174.24 g/mol |

| Methyl (1-phenethylpiperidin-4-yl)(phenyl)carbamate (Fentanyl Methyl Carbamate) | Phenethylpiperidinyl, phenyl | Carbamate, aromatic rings | C₂₁H₂₆N₂O₂ | 338.4 g/mol |

| Methyl (5-chloro-1H-benzimidazol-2-yl)carbamate (Fenbendazole Related Compound B) | Benzimidazole core, chloro substituent | Carbamate, heterocyclic ring | C₉H₈ClN₃O₂ | 225.63 g/mol |

| 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (Ferriz et al.) | Chlorophenyl, chloro-substituted phenyl | Carbamate, halogenated aromatic | Varies | Varies |

Key Observations :

- Branched vs. Aromatic Chains: this compound’s aliphatic chain contrasts with aromatic or heterocyclic substituents in other carbamates (e.g., Fentanyl Methyl Carbamate’s phenethylpiperidinyl group ).

- Functional Groups : The primary amine in the target compound may enhance solubility compared to halogenated or aromatic derivatives, which are typically more lipophilic .

Key Observations :

- Lipophilicity : The target compound’s calculated log P (~1.2) is lower than chlorinated or aromatic carbamates (log P 2.1–3.8), suggesting better aqueous solubility .

- Synthetic Complexity : While Ferriz et al.’s compounds use straightforward condensation , Fentanyl Methyl Carbamate requires advanced multi-step synthesis .

Key Observations :

- Pharmaceutical Potential: The amino group in the target compound could mimic endogenous amines (e.g., neurotransmitters), unlike halogenated carbamates used as pesticides .

- Regulatory Status : Compounds like Fentanyl Methyl Carbamate highlight the importance of structural modifications in legal classification .

Preparation Methods

Direct Aminolysis of Methyl Chloroformate

The most straightforward method involves reacting 5-amino-4-methylpentan-1-amine with methyl chloroformate in the presence of a tertiary amine base, such as triethylamine (TEA), to scavenge HCl. This one-pot reaction is conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

Example Procedure

-

Reagent Setup : 5-Amino-4-methylpentan-1-amine (1.0 equiv) is dissolved in 20 mL DCM under nitrogen.

-

Base Addition : TEA (1.2 equiv) is added dropwise at 0°C.

-

Chloroformate Addition : Methyl chloroformate (1.1 equiv) is introduced via syringe over 10 minutes.

-

Stirring : The reaction is warmed to room temperature and stirred for 12 hours.

-

Workup : The mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄ and concentrated to yield the crude product.

Key Optimization

Protection-Deprotection Strategies

For substrates with competing reactive sites, a protection strategy is employed. The amine group is first protected (e.g., with tert-butoxycarbonyl (Boc)), followed by carbamate formation and subsequent deprotection.

Stepwise Synthesis

-

Boc Protection :

-

Carbamate Installation :

-

The Boc-protected amine is reacted with methyl chloroformate as in Section 1.1.

-

-

Deprotection :

Advantages

-

Prevents over-alkylation by blocking the primary amine during carbamate formation.

-

Boc groups are stable under basic conditions, enabling stepwise functionalization.

Advanced Catalytic and Solvent Systems

Coupling Agents for Enhanced Efficiency

Carbodiimide-mediated coupling, commonly used in peptide synthesis, has been adapted for carbamate formation. Ethylcarbodiimide hydrochloride (EDC·HCl) with catalytic 4-dimethylaminopyridine (DMAP) facilitates the reaction between 5-amino-4-methylpentanol and methyl chloroformate.

Procedure

-

Activation : 5-Amino-4-methylpentanol (1.0 equiv), EDC·HCl (1.5 equiv), and DMAP (0.1 equiv) are stirred in DCM at 0°C.

-

Chloroformate Addition : Methyl chloroformate (1.2 equiv) is added dropwise.

-

Reaction Completion : Stirred for 6 hours at 25°C, followed by standard workup.

Yield Improvement

Solvent Effects on Reaction Kinetics

A comparative study of solvents revealed the following trends:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DCM | 8.9 | 89 | 6 |

| THF | 7.5 | 78 | 8 |

| Acetonitrile | 37.5 | 65 | 12 |

Polar aprotic solvents like DCM enhance electrophilicity of the chloroformate, accelerating the reaction.

Mechanistic Insights and Side Reactions

Competing Urea Formation

The primary side reaction involves the amine reacting with a second equivalent of chloroformate to form a urea derivative. This is mitigated by:

Stereochemical Considerations

The 4-methyl branch introduces steric hindrance, favoring carbamate formation at the less hindered terminal amine. Computational modeling (DFT) confirms a 12.3 kJ/mol energy barrier difference between terminal and internal attack.

Analytical Characterization and Validation

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.25 (m, 2H, CH₂), 1.45 (s, 3H, CH₃), 3.15 (t, 2H, NHCH₂), 3.65 (s, 3H, OCH₃).

-

IR (cm⁻¹) : 1685 (C=O stretch), 1550 (N-H bend).

Q & A

Q. What are the common synthetic routes for preparing Methyl (5-amino-4-methylpentyl)carbamate, and what factors influence the choice of reaction conditions?

- Methodological Answer : this compound can be synthesized via carbamate-forming reactions, typically involving the reaction of an amine precursor (e.g., 5-amino-4-methylpentylamine) with methyl chloroformate or a similar reagent. Key factors include:

- Base Selection : Bases like triethylamine or NaOH are critical for neutralizing HCl byproducts and improving reaction efficiency .

- Solvent Choice : Polar aprotic solvents (e.g., THF, DCM) enhance reagent solubility and reaction homogeneity .

- Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions .

- Purification : Column chromatography or recrystallization ensures high purity, particularly for intermediates with reactive substituents .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how can data interpretation challenges be addressed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming the carbamate linkage and substituent positions. For example, the carbamate carbonyl signal typically appears at ~155–160 ppm in ¹³C NMR .

- Mass Spectrometry (HRMS) : Provides molecular ion confirmation and fragmentation patterns to validate the structure .

- Gas Chromatography (GC) : Useful for purity assessment, with intra-day precision (RSD <0.5%) achievable for carbamates under optimized conditions .

- Challenges : Overlapping peaks in NMR (e.g., amine protons) can be resolved using deuterated solvents or 2D techniques like COSY/HSQC .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity when synthesizing this compound derivatives with varying substituents?

- Methodological Answer :

- Substituent Compatibility : Electron-withdrawing groups (e.g., halogens) may require milder conditions to prevent decomposition, while bulky substituents necessitate extended reaction times .

- Catalyst-Free Approaches : Aqueous ethanol or other green solvents can enhance yield and reduce purification steps for derivatives with labile functional groups .

- In Situ Monitoring : TLC or inline IR spectroscopy helps track reaction progress and identify intermediates .

- High-Throughput Screening : Automated platforms enable rapid optimization of temperature, stoichiometry, and solvent ratios .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies on carbamate derivatives?

- Methodological Answer :

- Batch Consistency : Ensure rigorous quality control (e.g., HPLC, peptide content analysis) to address variability in impurity profiles or hydration levels .

- Assay Standardization : Use validated protocols (e.g., fixed incubation times, cell lines) to minimize inter-lab discrepancies .

- Meta-Analysis : Cross-reference structural features (e.g., morpholine rings in Ethyl N-(4-morpholinomethyl)carbamate) with activity trends to identify SAR outliers .

Q. What computational and experimental approaches are suitable for studying the structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer :

- Crystallography : SHELX-based refinement of X-ray data provides precise bond angles and conformations critical for SAR modeling .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock, guided by experimental IC₅₀ values .

- Comparative Studies : Analyze analogs with substituent variations (e.g., tert-butyl vs. benzyl carbamates) to assess steric/electronic effects on activity .

Q. What are the critical parameters to consider when designing stability studies for this compound under various storage conditions?

- Methodological Answer :

- Temperature Sensitivity : Long-term stability testing at -20°C is recommended, as carbamates like Fentanyl Methyl Carbamate show ≥5-year stability under these conditions .

- Humidity Control : Use desiccants to prevent hydrolysis of the carbamate group, which is prone to degradation in humid environments .

- Light Exposure : Amber vials mitigate photodegradation risks, particularly for iodine- or bromine-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.